6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene
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Overview
Description
6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The numbering system indicates the position of each atom in the ring.
Heterocyclic: It contains atoms other than carbon in its ring structure.
Bromine (Br): and atoms are part of this compound.
Preparation Methods
Synthetic Routes::
Cycloaddition Reaction:
Ring Expansion:
- Industrial-scale production methods for this compound are not widely documented due to its specialized nature.
- Researchers typically synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Bromine can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction: Reduction of the diazirine ring may yield different derivatives.
Bromine (Br2): Used for bromination reactions.
Strong Bases (e.g., NaOH): Facilitate substitution reactions.
Hydrogenation Catalysts (e.g., Pd/C): Employed for reduction.
- The major products depend on the specific reaction conditions and starting materials. Variants with different substituents or functional groups can be obtained.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: Limited industrial applications, but it may find use in specialized materials or catalysis.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(10Z)-6-bromo-9-oxa-1,3-diazatricyclo[6.5.1.04,14]tetradeca-4(14),5,7,10-tetraene |
InChI |
InChI=1S/C11H11BrN2O/c12-8-5-9-11-10(6-8)15-4-2-1-3-14(11)7-13-9/h2,4-6,13H,1,3,7H2/b4-2- |
InChI Key |
VUXJAWZZZZLKFI-RQOWECAXSA-N |
Isomeric SMILES |
C/1CN2CNC3=C2C(=CC(=C3)Br)O/C=C1 |
Canonical SMILES |
C1CN2CNC3=C2C(=CC(=C3)Br)OC=C1 |
Origin of Product |
United States |
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